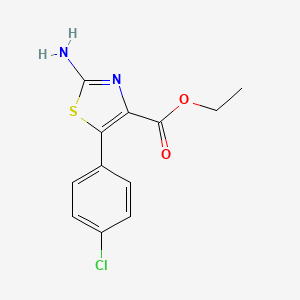

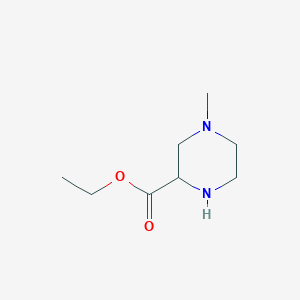

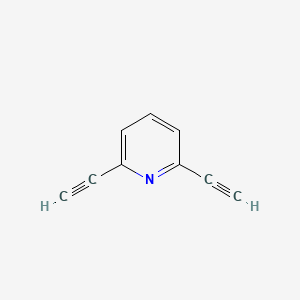

![molecular formula C8H9ClN2O2 B1338667 Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride CAS No. 80531-15-3](/img/structure/B1338667.png)

Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of heterocyclic compounds related to benzo[d][1,3]dioxole derivatives is well-documented. For instance, a novel pyrazole derivative containing a benzo[d][1,3]dioxol moiety was synthesized and characterized by various spectroscopic techniques, including NMR and X-ray diffraction . Similarly, benzoxazole derivatives have been synthesized from carboxylic acids using a one-step process with microwave heating, which could be analogous to the synthesis of benzo[d][1,3]dioxole-5-carboximidamide hydrochloride . Additionally, benzoxazole and benzimidazole derivatives have been synthesized from 1,3-dithioles, indicating the versatility of synthetic approaches for such heterocyclic systems .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds, especially those containing a benzo[d][1,3]dioxol moiety, has been studied using X-ray crystallography. For example, the crystal structure of a pyrazole derivative with a benzo[d][1,3]dioxol moiety was determined, revealing a twisted conformation between the pyrazole and thiophene rings . This suggests that benzo[d][1,3]dioxole derivatives may also exhibit unique conformational characteristics.

Chemical Reactions Analysis

The chemical reactivity of benzo[d][1,3]dioxole derivatives can be inferred from related compounds. Benzoxazoles have been synthesized electrochemically using redox catalysts , and benzoxazole derivatives have been obtained through reactions with aliphatic acids and active methylene compounds . These methods could potentially be adapted for the synthesis of benzo[d][1,3]dioxole-5-carboximidamide hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d][1,3]dioxole derivatives can be complex. For instance, the thermal decomposition of a pyrazole derivative containing a benzo[d][1,3]dioxol moiety was studied using thermogravimetric analysis, and its molecular geometry and electronic structures were optimized using DFT calculations . These studies provide a foundation for understanding the stability and electronic properties of benzo[d][1,3]dioxole-5-carboximidamide hydrochloride.

Applications De Recherche Scientifique

Antitumor Properties

- Benzo[d][1,3]dioxoles, when fused with 1,4-thiazepines, demonstrate remarkable antitumor activities. Specifically, compounds synthesized from benzo[d][1,3]dioxole moieties show significant antiproliferative activities against human cancer cell lines like esophageal squamous cell carcinoma (Wu et al., 2017).

Photochemical Applications

- Benzo[d][1,3]dioxole derivatives, such as naphthodioxinone-1,3-benzodioxole, have been identified as effective photochemically masked one-component type II photoinitiators for free radical polymerization. This application demonstrates the potential of benzo[d][1,3]dioxole in materials science, particularly in polymer chemistry (Kumbaraci et al., 2012).

Antimicrobial Properties

- Derivatives of benzo[d][1,3]dioxole, such as benzo[d][1,3]dioxole gathered pyrazole derivatives, exhibit significant in vitro antimicrobial activities. This includes both antifungal and antibacterial properties, showcasing the chemical's potential in developing new antimicrobial agents (Umesha & Basavaraju, 2014).

Anticonvulsant Effects

- Some derivatives of benzo[d][1,3]dioxole, such as dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates, have been studied for potential anticonvulsant activities. This research points towards the role of benzo[d][1,3]dioxole compounds in neurological disorders, especially in epilepsy (Prasanthi et al., 2013).

Anti-HIV Applications

- Benzo[d][1,3]dioxole derivatives have been synthesized and evaluated for their efficacy against HIV-1, demonstrating potential as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These findings highlight the possible use of benzo[d][1,3]dioxole derivatives in antiretroviral therapy (Li et al., 2020).

Orientations Futures

Benzodioxole derivatives, including Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride, could be further explored for their potential applications in various fields such as medicine and pharmacology . Their anticancer and antioxidant properties make them particularly interesting for future research .

Propriétés

IUPAC Name |

1,3-benzodioxole-5-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c9-8(10)5-1-2-6-7(3-5)12-4-11-6;/h1-3H,4H2,(H3,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQCHWGWPJUJEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

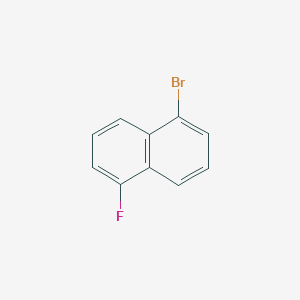

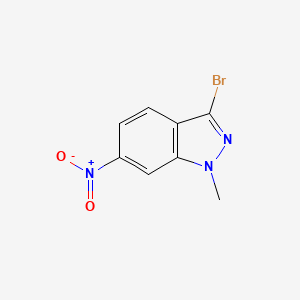

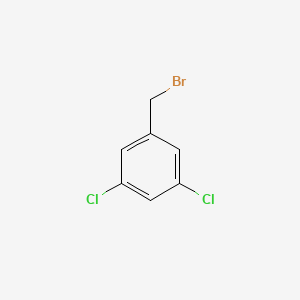

![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)

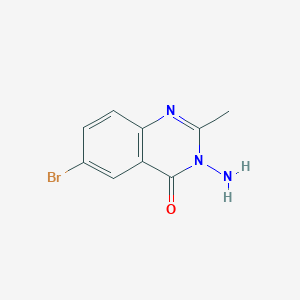

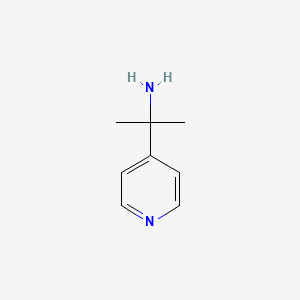

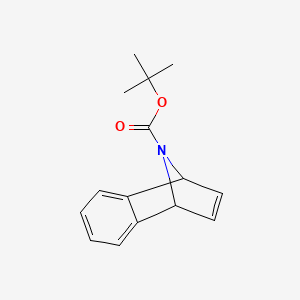

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)

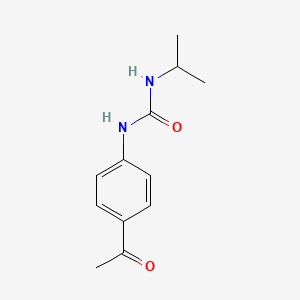

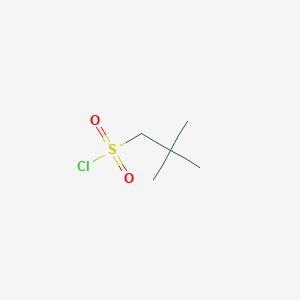

![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)